molecular formula C13H19NO2 B11737921 1-(3,4-Dimethoxyphenyl)cyclopentanamine

1-(3,4-Dimethoxyphenyl)cyclopentanamine

Cat. No.: B11737921
M. Wt: 221.29 g/mol
InChI Key: UFIBWACEEAXPJG-UHFFFAOYSA-N
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Description

Contextualizing the Compound within the Amine and Cyclic Systems Landscape

1-(3,4-Dimethoxyphenyl)cyclopentanamine is characterized by two key functional groups: a primary amine attached to a cyclopentane (B165970) ring and a 3,4-dimethoxyphenyl substituent. This places it at the intersection of several important classes of organic compounds.

Amines: As a primary amine, it possesses a nitrogen atom bonded to two hydrogen atoms and a carbon atom of the cyclopentyl ring. This functional group is a cornerstone of organic chemistry, known for its basicity and nucleophilicity, which allows it to participate in a wide array of chemical reactions.

Cyclic Systems: The cyclopentane ring is a five-membered cycloalkane. The presence of this ring structure imparts specific conformational properties to the molecule. Substituted cyclopentanamines are recognized as valuable intermediates in the synthesis of more complex molecules. google.com

The combination of the amine group and the cyclic system creates a scaffold that is both rigid and functionally versatile, making it an attractive building block in synthetic organic chemistry.

Foundational Research Areas for Substituted Cyclopentanamines

Research into substituted cyclopentanamines has paved the way for the development of various synthetic methodologies and the discovery of compounds with diverse applications.

The synthesis of cyclopentane derivatives is an active area of research, with numerous methods developed for their construction. organic-chemistry.org These methods often focus on creating specific stereochemical outcomes, which is crucial for the biological activity of many molecules. For instance, stereoselective formal [3 + 2] cycloaddition reactions are employed to create polysubstituted cyclopentane derivatives with high precision. organic-chemistry.org

Substituted cyclopentanamines serve as crucial intermediates in the preparation of a variety of compounds. google.com Their versatility is highlighted in their use in the synthesis of complex heterocyclic systems and other valuable organic molecules. The reactivity of these compounds is often centered around the amine group, which can be readily modified to introduce new functionalities.

Recent studies have focused on the synthesis of novel enamine derivatives from cyclopentanone (B42830) precursors. utripoli.edu.lyresearchgate.net These reactions, often carried out under mild conditions, demonstrate the utility of cyclopentane-based starting materials in generating structurally diverse products with potential applications in materials science and medicinal chemistry. utripoli.edu.lyresearchgate.net

Significance of the Dimethoxyphenyl Moiety in Advanced Chemical Synthesis

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in many organic compounds and plays a significant role in influencing their chemical and physical properties. This moiety consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions.

The presence of the dimethoxybenzene unit is of considerable interest in various scientific fields, with its specific properties depending on the isomeric form. nih.gov These derivatives are noted for their antioxidant properties and are often key intermediates in the synthesis of pharmaceuticals. nih.gov

In the context of medicinal chemistry, the dimethoxyphenyl group is frequently incorporated into the structure of potential therapeutic agents. For example, it is found in compounds designed as anticancer agents, where it can contribute to the molecule's ability to interact with biological targets. nih.govmdpi.com The electronic nature of the methoxy groups can influence the binding affinity of the molecule to proteins and enzymes.

Furthermore, the 3,4-dimethoxyphenyl group is a key component in the synthesis of various heterocyclic compounds. For instance, it is used as a starting material for the preparation of chalcones, which are precursors to compounds with potential bioactivity, including fungicides and bactericides. mdpi.com The synthesis of derivatives of 2-(3,4-dimethoxyphenyl)ethylamine has also been explored for their potential therapeutic applications. nih.gov

The versatility of the dimethoxyphenyl moiety makes it a valuable component in the design and synthesis of new organic molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-15-11-6-5-10(9-12(11)16-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

UFIBWACEEAXPJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)N)OC

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 3,4 Dimethoxyphenyl Cyclopentanamine

Reaction Kinetics and Transition State Analysis

The rate-determining step can vary based on the specific reactants and conditions. For reactions with strongly nucleophilic amines, the dehydration of the carbinolamine intermediate is generally rate-limiting. For less nucleophilic amines, the initial nucleophilic addition to the carbonyl group can become the slowest step. masterorganicchemistry.com

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insight into the reaction pathways by allowing for the analysis of transition states. researchgate.netmdpi.com Transition state analysis helps to identify the highest energy barrier along the reaction coordinate, which corresponds to the rate-determining step. For the formation of an imine from a primary amine and a carbonyl compound, theoretical calculations can model the transition state for the key dehydration step of the carbinolamine intermediate. acs.org These calculations reveal that the transition state involves the elongation of the C-O bond and the transfer of a proton. The activation energy (ΔG‡) for this step is a critical parameter determining the reaction rate. Ab initio molecular orbital calculations for the reaction between methylamine (B109427) and formaldehyde (B43269) have shown that the presence of explicit water molecules can significantly lower the energy barrier for proton transfer and subsequent dehydration. acs.org

Table 1: Representative Calculated Activation Energies for Key Steps in Imine Formation This interactive table contains hypothetical data based on computational studies of analogous primary amine reactions.

Reaction Step Transition State Description Representative ΔG‡ (kcal/mol)
Nucleophilic Attack Formation of the C-N bond between the amine and carbonyl carbon. 10 - 15
Carbinolamine Dehydration (Uncatalyzed) C-O bond breaking and C=N bond formation without a catalyst. > 40

| Carbinolamine Dehydration (Acid-Catalyzed) | C-O bond breaking from the protonated hydroxyl group. | 15 - 25 |

Note: The values are illustrative and represent typical ranges found in computational studies of imine formation. acs.org

Proton Transfer Dynamics in Amine Reactions

Proton transfer is a fundamental process in the reactions of 1-(3,4-dimethoxyphenyl)cyclopentanamine, especially in acid-catalyzed transformations like imine formation. masterorganicchemistry.comlibretexts.org The mechanism involves a sequence of protonation and deprotonation steps that are essential for the formation of intermediates and the final product. jove.comchemistrysteps.com

The reaction of the amine with a carbonyl group begins with the nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. This is immediately followed by a rapid proton transfer from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine intermediate. libretexts.org While this can be depicted as an intramolecular event, computational studies suggest that solvent molecules, such as water, can facilitate this process by acting as a proton shuttle, thereby lowering the activation barrier. acs.org

The next critical phase involves the elimination of water from the carbinolamine to form the imine. This step is strongly acid-catalyzed. A proton transfer from an acid catalyst (e.g., H₃O⁺) to the hydroxyl group of the carbinolamine occurs. openstax.org This protonation converts the hydroxyl group (-OH), a poor leaving group, into a much better leaving group, water (-OH₂⁺). masterorganicchemistry.com The subsequent departure of a water molecule is driven by the lone pair of electrons on the adjacent nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. The final step is a deprotonation from the nitrogen atom by a base (e.g., water), which neutralizes the charge and yields the final imine product, regenerating the acid catalyst in the process. libretexts.orglibretexts.org The entire sequence highlights the dynamic and crucial role of proton transfers in mediating the reaction pathway. masterorganicchemistry.com

Role of Substituent Effects on Reaction Pathways, including Electron-Donating Methoxy (B1213986) Groups

These electron-donating groups increase the electron density of the phenyl ring. While this electronic effect is not directly conjugated with the amine functional group due to the insulating cyclopentyl ring, it can exert a minor, long-range inductive effect. This can slightly increase the basicity and nucleophilicity of the amine compared to an unsubstituted phenylcyclopentanamine. Enhanced nucleophilicity can, in turn, increase the rate of the initial attack on a carbonyl carbon during imine formation. masterorganicchemistry.com

The electronic influence of substituents on aromatic rings is quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants to substituent constants (σ). wikipedia.orglibretexts.org Electron-donating groups have negative σ values. researchgate.net While a direct Hammett correlation is not applicable here due to the non-conjugated system, the σ values for meta and para methoxy groups illustrate their electronic influence on the attached aromatic ring.

Table 2: Hammett Substituent Constants (σ) for Methoxy Groups This interactive table provides established Hammett constants, quantifying the electronic effect of methoxy substituents on a benzene (B151609) ring.

Substituent Position σ_meta (σ_m) σ_para (σ_p) Electronic Effect Description
Methoxy (-OCH₃) meta +0.12 - Weakly electron-withdrawing (inductive)

| Methoxy (-OCH₃) | para | - | -0.27 | Strongly electron-donating (resonance) |

Source: Values are widely accepted in physical organic chemistry literature. utexas.edu The combined effect of these two groups makes the 3,4-dimethoxyphenyl moiety strongly electron-rich.

Studies on Imine Formation and Hydrolysis Mechanisms

The reaction of this compound, a primary amine, with aldehydes or ketones is a classic example of nucleophilic addition-elimination, leading to the formation of an imine (also known as a Schiff base). masterorganicchemistry.combyjus.com This reversible, acid-catalyzed reaction proceeds via a carbinolamine intermediate. openstax.orglibretexts.org

The mechanism of imine formation involves several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom to form a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orglibretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the -OH into a good leaving group, H₂O. libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst. libretexts.orglibretexts.org

The reverse reaction, imine hydrolysis, is also acid-catalyzed and follows the principle of microscopic reversibility, proceeding through the same intermediates as the formation reaction. chemistrysteps.commasterorganicchemistry.com The process is initiated by the protonation of the imine nitrogen, which forms an electrophilic iminium ion. Water then acts as a nucleophile, attacking the carbon of the C=N bond. A series of proton transfers follows, ultimately leading to the cleavage of the C-N bond and the reformation of the carbonyl compound and the primary amine. byjus.comchemistrysteps.com Driving the reaction towards hydrolysis is typically achieved by using a large excess of water. chemistrysteps.com

Table 3: Summary of Mechanistic Steps in Imine Formation This interactive table outlines the key transformations in the acid-catalyzed reaction between a primary amine and a carbonyl compound.

Step Process Intermediate Formed Key Transformation
1 Nucleophilic Addition Zwitterion C-N bond formation
2 Proton Transfer Carbinolamine Neutralization of charges
3 Protonation Protonated Carbinolamine -OH converted to -OH₂⁺
4 Dehydration Iminium Ion C=N double bond formation

| 5 | Deprotonation | Imine (Final Product) | Neutral product formation |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Advanced ¹H and ¹³C NMR Techniques for Stereochemical Assignment

For 1-(3,4-Dimethoxyphenyl)cyclopentanamine, ¹H NMR would reveal the chemical environment of each proton. Key expected signals would include those for the aromatic protons on the dimethoxyphenyl ring, the protons of the two methoxy (B1213986) groups, and the protons on the cyclopentane (B165970) ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) and coupling constants (J) would provide insight into the electronic environment and the connectivity of neighboring protons.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the quaternary carbons of the aromatic ring (including the two bearing methoxy groups and the one attached to the cyclopentyl ring), the methine carbons of the aromatic ring, the methoxy carbons, the quaternary carbon of the cyclopentane ring attached to the amine and phenyl groups, and the methylene (B1212753) carbons of the cyclopentane ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Without experimental data, a table of predicted chemical shifts cannot be accurately constructed.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the cyclopentane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be essential to connect the cyclopentanamine moiety to the correct position on the 3,4-dimethoxyphenyl ring and to confirm the placement of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the molecule, showing which protons are on the same side of the cyclopentane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, key vibrational bands would be expected for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching for the aromatic and aliphatic (cyclopentane) parts of the molecule, typically between 2850-3100 cm⁻¹.

C=C stretching within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

C-O stretching of the methoxy groups, which would show strong bands in the 1000-1300 cm⁻¹ range.

C-N stretching , typically in the 1000-1250 cm⁻¹ region.

A data table of specific vibrational frequencies is not available due to the lack of experimental spectra for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight and information about the molecule's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula (C₁₃H₁₉NO₂).

The fragmentation pattern under electron ionization (EI-MS) would likely show characteristic losses. The molecular ion peak ([M]⁺) would be observed, and common fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is often cleaved, which could lead to the loss of a cyclopentyl radical or the formation of a stable iminium ion.

Loss of methoxy group: Fragmentation involving the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the aromatic ring.

Formation of a tropylium (B1234903) ion: A common rearrangement for benzyl-type systems.

Cleavage of the cyclopentane ring: The ring could open and fragment in characteristic ways.

A table of observed mass-to-charge ratios (m/z) and their relative abundances cannot be provided without experimental data.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or a salt thereof could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Crucially, it would determine the absolute configuration if a chiral resolution is performed and the molecule crystallizes in a non-centrosymmetric space group. This method is considered the gold standard for structural elucidation.

No crystallographic data has been published for this compound, so details on its crystal system, space group, and unit cell dimensions are unknown.

Advanced Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally sensitive compounds like 1-(3,4-Dimethoxyphenyl)cyclopentanamine. It is widely employed for both determining the purity of the compound and for separating its stereoisomers. mdpi.comnih.gov The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is particularly critical in pharmaceutical and chemical analysis as they can exhibit different biological activities. eijppr.com

For purity assessment, reversed-phase HPLC is commonly used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. All new chemical entities are typically assayed for purity by HPLC to ensure they meet a high standard, often greater than 95%. nih.gov

Enantiomeric separation is a more complex task that relies on creating a chiral environment. This is most often achieved directly by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective resolution between the enantiomers. mdpi.comnih.gov Polysaccharide-based CSPs have proven to be particularly versatile and efficient for the resolution of various chiral compounds. researchgate.net

Table 1: Representative HPLC Conditions for Chiral Separation

ParameterTypical Conditions
Stationary PhaseChiral Stationary Phase (e.g., Lux Amylose-1, Chiralpak IA)
Mobile PhaseHexane/Ethanol mixtures, often with additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA)
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis Detector (e.g., at 210, 254, 280 nm)
Column TemperatureAmbient to 40°C

The development of effective Chiral Stationary Phases (CSPs) is the cornerstone of chiral liquid chromatography. mdpi.comnih.gov The enantiorecognition mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase support. researchgate.net For amine-containing compounds such as this compound, these interactions often involve hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. mdpi.com

Several classes of CSPs have been developed and are widely used:

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most successful and broadly applicable CSPs. nih.govnih.gov Their chiral recognition ability stems from the helical polymer structure which creates chiral grooves, allowing for effective discrimination between enantiomers. eijppr.com These phases are compatible with a wide range of mobile phases, enhancing their versatility. mdpi.com

Pirkle-Type (Brush-Type) CSPs: These phases consist of small chiral molecules covalently bonded to a silica (B1680970) support. eijppr.commdpi.com They are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and sites for hydrogen bonding, which facilitate chiral recognition. mdpi.com The separation of aryl-alkylamine compounds often benefits from the aromatic and hydrogen bonding interactions that these CSPs can provide. mdpi.com

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. nih.govnih.gov Enantiomeric separation occurs based on the differential inclusion of the enantiomers, or parts of them, into the chiral cavity. preprints.org

The choice of CSP is critical; for instance, studies on similar compounds have shown that CSPs with naphthyl groups can provide better separation for certain structures compared to those with phenyl groups, while steric hindrance from substituents near the chiral center can negatively impact the enantiorecognition process. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution

CSP TypeChiral Selector ExamplePrimary Interaction Mechanism
Polysaccharide-BasedCellulose tris(3,5-dimethylphenylcarbamate)Steric hindrance, hydrogen bonding, dipole-dipole within chiral grooves
Polysaccharide-BasedAmylose tris(3,5-dimethylphenylcarbamate)Steric hindrance, hydrogen bonding, dipole-dipole within chiral grooves
Pirkle-Type (Brush-Type)(S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole stacking
Cyclodextrin-BasedBeta-Cyclodextrin (β-CD)Inclusion complexation, hydrogen bonding at the rim

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. japsonline.com When coupled with a Mass Spectrometer (GC-MS), it allows for the identification of substances based on both their retention time and their mass spectrum. nih.govrjptonline.org However, many compounds, particularly those containing polar functional groups like the primary amine in this compound, are not sufficiently volatile or thermally stable for direct GC analysis. iu.edu Such compounds can interact undesirably with the stationary phase, leading to poor peak shape and low resolution, or they can degrade at the high temperatures used in the GC inlet and column. iu.edunih.gov

To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. iu.edu The resulting derivative can then be readily analyzed by GC-MS. This approach has been successfully used for the identification and analysis of novel psychoactive substances, including cathinone (B1664624) derivatives that are structurally related to this compound. researchgate.netnih.govresearchgate.net The mass spectrum of the derivative provides crucial structural information for identification. researchgate.net

Table 3: Typical GC-MS Parameters for Analysis of Derivatized Amines

ParameterTypical Setting
GC ColumnHP-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Inlet Temperature250 - 280°C
Oven ProgramInitial temp ~100°C, ramped to ~280-300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40 - 500 m/z

Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. wdh.ac.id For GC-MS analysis of polar compounds like this compound, derivatization is the most important sample preparation step. iu.edu The primary goal of derivatization is to replace active hydrogens in polar functional groups (such as the -NH₂ group) with less polar, more stable moieties. iu.edu This chemical modification increases the analyte's volatility and thermal stability while improving its chromatographic behavior. iu.edu

Common derivatization strategies for primary amines include:

Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640). Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used. iu.eduresearchgate.net They react with the amine to form stable amide derivatives that are well-suited for GC analysis. This strategy has been applied to related cathinone derivatives for GC-MS analysis. researchgate.net

Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edu This is a very common technique for derivatizing amines, alcohols, and carboxylic acids.

Derivatization can also be used for indirect chiral separations. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govpreprints.org Since diastereomers have different physical properties, they can be separated on a standard achiral GC or HPLC column. preprints.orgmdpi.com This method was successfully used to investigate a cathinone derivative related to the title compound, where derivatization with a chiral reagent allowed for the separation of the resulting diastereomers by GC-MS, confirming the sample was a racemic mixture. researchgate.netnih.gov

Table 4: Common Derivatization Reagents for Primary Amines

Reagent ClassExample ReagentAbbreviationResulting Derivative
Acylating AgentTrifluoroacetic AnhydrideTFAATrifluoroacetamide
Acylating AgentPentafluoropropionic AnhydridePFPAPentafluoropropionamide
Silylating AgentN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) amine
Chiral Derivatizing AgentN-Trifluoroacetyl-L-prolyl chlorideL-TPCDiastereomeric amide

Derivatization Strategies and Analogue Synthesis for Chemical Scope Exploration

Structural Modifications of the Cyclopentane (B165970) Ring

The cyclopentane ring of 1-(3,4-Dimethoxyphenyl)cyclopentanamine serves as a crucial scaffold that influences the compound's spatial arrangement and lipophilicity. Modifications to this saturated carbocycle can lead to analogues with altered conformational rigidity and steric profiles.

Key Modification Strategies:

Alkylation: Introducing alkyl groups at various positions on the cyclopentane ring can increase steric bulk and lipophilicity. For example, synthetic routes can be designed to yield 2-methyl or 3-methyl derivatives. A notable analogue, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, involves the addition of a second dimethoxybenzyl group to the cyclopentane ring, significantly altering the molecule's size and properties. nih.gov

Functionalization: The introduction of functional groups such as hydroxyl (-OH) or keto (=O) groups can increase polarity and provide new handles for further derivatization. These can be achieved through stereoselective hydroxylation or oxidation of a suitable precursor.

Ring Expansion and Contraction: While more synthetically challenging, transforming the cyclopentane into a cyclobutane (B1203170) or cyclohexane (B81311) ring is a valid strategy for probing the importance of the five-membered ring size. Analogues where the phenyl ring is replaced by a cyclohexyl group have been synthesized in the context of other adrenergic amines to study the importance of the aromatic system. nih.gov

Introduction of Unsaturation: Creating a double bond within the cyclopentane ring to form cyclopentene (B43876) derivatives can introduce conformational constraints and potential new interaction points.

Table 1: Examples of Hypothetical Cyclopentane Ring Analogues

Analogue Name Modification Potential Impact
1-(3,4-Dimethoxyphenyl)-2-methylcyclopentanamine C2-methylation Increased lipophilicity and steric hindrance
4-(1-Amino-1-(3,4-dimethoxyphenyl)cyclopentyl)cyclohexan-1-ol Introduction of a functionalized ring Enhanced polarity, potential for H-bonding
1-(3,4-Dimethoxyphenyl)cyclohexanamine Ring expansion to cyclohexane Altered bond angles and conformational flexibility

Aromatic Ring Substitutions and Their Impact on Chemical Properties

The 3,4-dimethoxy substitution pattern on the phenyl ring is a defining feature of the molecule, significantly influencing its electronic properties and potential for hydrogen bonding. Altering these substituents provides a direct method to modulate the compound's polarity, metabolic stability, and interaction with biological targets.

The electronic nature of substituents on an aromatic ring can be quantified by Hammett constants (σ), which describe the electron-withdrawing or electron-donating influence on the ring's reactivity. These electronic effects, in turn, influence properties such as pKa and susceptibility to metabolic oxidation.

Key Substitution Strategies:

Modification of Methoxy (B1213986) Groups: The methoxy groups can be demethylated to form hydroxyl groups, creating catechol or guaiacol (B22219) analogues. These hydroxyl groups can act as hydrogen bond donors and significantly increase polarity. Conversely, they can be extended to larger alkoxy groups (e.g., ethoxy, propoxy) to systematically increase lipophilicity. The synthesis of related compounds like 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol demonstrates the feasibility of introducing bulkier alkoxy groups. asianpubs.org

Introduction of Electron-Withdrawing Groups: Adding substituents like halogens (F, Cl, Br) or a nitro group (NO₂) to other positions on the aromatic ring can drastically alter the electron density of the π-system. This π-polarization can influence the molecule's interaction with other aromatic systems. ias.ac.in

Introduction of Electron-Donating Groups: Adding small alkyl groups (e.g., methyl) can slightly increase lipophilicity and electron density in the aromatic ring.

The impact of these substitutions is not always straightforward and can be influenced by the substituent's position (ortho, meta, para) relative to the cyclopentanamine moiety. rsc.orgresearchgate.netnih.gov Such modifications are crucial for understanding the electronic requirements for any specific application.

Table 2: Predicted Impact of Aromatic Substitutions on Chemical Properties

Analogue Substitution Pattern Expected Impact on Properties
4-(1-Aminocyclopentyl)benzene-1,2-diol 3,4-Dihydroxy Increased polarity, H-bond donor capability, potential for oxidation
1-(3-Ethoxy-4-methoxyphenyl)cyclopentanamine 3-Ethoxy, 4-Methoxy Increased lipophilicity, similar electronic profile
1-(4-Chloro-3-methoxyphenyl)cyclopentanamine 3-Methoxy, 4-Chloro Increased lipophilicity, electron-withdrawing effect from chlorine

Amine Functionalization and Derivatives (e.g., amides, carbamates)

The primary amine of this compound is a prime target for derivatization, offering a straightforward route to a wide array of analogues with diverse chemical properties. Converting the basic amine into neutral amides or carbamates can significantly alter solubility, membrane permeability, and metabolic stability.

Amide Synthesis: Amides are readily synthesized by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). This reaction creates a stable amide bond and allows for the introduction of a vast range of substituents (R-groups). A series of acyl derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized to explore structure-activity relationships. nih.gov

Carbamate (B1207046) Synthesis: Carbamates, or urethanes, are another important class of amine derivatives. nih.gov They are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or an isocyanate. nih.gov Like amides, carbamates are generally more stable and less basic than the parent amine. The carbamate functional group is a common motif in medicinal chemistry, often used as a bioisostere for the amide bond. nih.gov

These derivatizations effectively cap the hydrogen-bonding potential of the amine while introducing new functionalities that can be tailored for specific purposes.

Table 3: Representative Amide and Carbamate Derivatives

Derivative Type R-Group Derivative Name
Amide Methyl N-(1-(3,4-Dimethoxyphenyl)cyclopentyl)acetamide
Amide Phenyl N-(1-(3,4-Dimethoxyphenyl)cyclopentyl)benzamide
Carbamate Ethyl Ethyl (1-(3,4-dimethoxyphenyl)cyclopentyl)carbamate

Synthesis of Polycyclic and Spiro Systems Incorporating the Cyclopentanamine Core

Incorporating the this compound core into larger, more complex ring systems represents an advanced strategy for chemical scope exploration. The synthesis of polycyclic and spirocyclic structures introduces significant conformational constraints and creates novel three-dimensional shapes.

Spirocyclic Systems: Spiro compounds feature two rings connected through a single shared carbon atom. The cyclopentane ring is a common component in the synthesis of spirocycles. nih.gov One potential approach involves a multi-component reaction where the amine, a ketone (like isatin), and the cyclopentane ring (or a precursor like cyclopentanedione) are condensed to form a spiro[dihydropyridine-oxindole] system. beilstein-journals.org Another strategy could involve functionalizing the cyclopentane ring itself to participate in a spirocyclization reaction.

Polycyclic (Fused) Systems: Creating fused ring systems can be achieved through intramolecular cyclization reactions. For example, a Pictet-Spengler reaction could be envisioned. If the amine is first acylated with a group containing an aromatic ring (e.g., phenylacetyl chloride), subsequent acid-catalyzed cyclization could lead to the formation of a tetrahydroisoquinoline system fused to the cyclopentane ring. This would generate a rigid, polycyclic scaffold.

These advanced synthetic strategies lead to structurally unique molecules with well-defined stereochemistry, which can be invaluable for probing the geometric requirements of molecular interactions.

Table 4: Examples of Potential Polycyclic and Spiro Systems

System Type Brief Synthetic Strategy Resulting Core Structure
Spirocycle Three-component reaction with isatin (B1672199) and a β-dicarbonyl Spiro[cyclopentane-oxindole]
Fused Polycycle Pictet-Spengler reaction with formaldehyde (B43269) Cyclopenta[f]tetrahydroisoquinoline
Fused Polycycle Intramolecular Friedel-Crafts acylation of an N-acylated derivative Fused tricyclic ketone

Emerging Research Frontiers and Methodological Advancements

Development of Novel Catalytic Systems for Efficient Synthesis

The traditional synthesis of cyclic amines often relies on established methods such as reductive amination. For 1-(3,4-Dimethoxyphenyl)cyclopentanamine, a common route involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanone with an ammonia (B1221849) source, followed by reduction. While effective, conventional reducing agents and catalysts can present limitations in terms of efficiency, selectivity, and environmental impact. Modern research is focused on overcoming these challenges through the development of advanced catalytic systems.

Transition Metal Catalysis: Recent advancements have highlighted the efficacy of transition metal catalysts, such as those based on rhodium, ruthenium, and palladium, for hydrogenation and reductive amination reactions. mdpi.com For instance, platinum oxide has been demonstrated as an effective catalyst for the hydrogenation of an imine precursor to form a cyclopentylamine (B150401) derivative. prepchem.com The development of homogeneous and heterogeneous catalysts with tailored ligand architectures allows for reactions under milder conditions, often with lower catalyst loading and higher stereoselectivity. For the synthesis of this compound, employing a chiral phosphine-ligated rhodium or iridium catalyst could potentially enable an asymmetric reductive amination, providing direct access to specific enantiomers of the final product.

Biocatalysis: Enzymes are emerging as powerful catalysts in organic synthesis due to their high specificity and operation under mild, aqueous conditions. Imine reductases (IREDs) and transaminases are particularly relevant for amine synthesis. mdpi.com A potential biocatalytic route to this compound could involve the use of a transaminase to convert 1-(3,4-dimethoxyphenyl)cyclopentanone directly into the corresponding amine, using a simple amino donor like isopropylamine. This approach avoids the use of metal catalysts and harsh reducing agents, aligning with green chemistry principles. mdpi.com

Nanocatalysis: Catalytic systems based on metal nanoparticles offer high surface-area-to-volume ratios, leading to enhanced reactivity. Magnetic nanoparticles functionalized with palladium or platinum could serve as highly active and easily recoverable catalysts for the hydrogenation step in the synthesis of this compound. Their magnetic properties allow for simple separation from the reaction mixture, facilitating catalyst recycling and reducing product contamination.

Integration of Machine Learning in Retrosynthesis and Reaction Prediction

The planning of synthetic routes is a complex task that has been significantly advanced by artificial intelligence (AI) and machine learning (ML). arxiv.org These computational tools can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways. researchgate.netresearchgate.net

AI-Powered Retrosynthesis: For a target molecule like this compound, retrosynthesis algorithms can work backward to identify optimal disconnections and suggest readily available starting materials. researchgate.net An ML model would likely propose breaking the C-N bond, identifying 1-(3,4-dimethoxyphenyl)cyclopentanone and ammonia as key precursors. It could further deconstruct the ketone precursor into simpler building blocks, such as cyclopentanone (B42830) and a 3,4-dimethoxyphenyl synthon (e.g., 3,4-dimethoxybromobenzene), suggesting a Grignard or similar coupling reaction. asianpubs.org Such platforms can evaluate multiple potential routes based on factors like step count, cost of starting materials, and predicted reaction yields. arxiv.org

Reaction Outcome and Condition Prediction: Beyond route planning, machine learning models are increasingly used to predict the outcomes of chemical reactions. nih.gov By training on extensive reaction databases, these models can forecast the likely yield and potential byproducts for a given transformation. researchgate.net For the synthesis of this compound, an AI tool could predict the success rate of a proposed reductive amination step using a specific catalyst and set of conditions (temperature, pressure, solvent). This predictive power allows chemists to prioritize experimental efforts on the most promising routes, saving time and resources. nih.govrsc.org Deep learning models, such as deep highway networks, have shown significant improvement in predicting the correct reaction transformations for synthesizing pharmaceutical molecules. nih.gov

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact through reduced waste, energy consumption, and use of hazardous substances. The synthesis of this compound is amenable to several green chemistry innovations.

Sustainable Starting Materials: A key aspect of green chemistry is the use of renewable feedstocks. The cyclopentane (B165970) ring, a core component of the target molecule, can be derived from bio-based sources. For example, green synthetic routes have been developed to produce cyclopentanone and related diamines from hemicellulosic feedstocks like furfural. rsc.orggoogle.com Utilizing such bio-derived precursors for the synthesis of this compound would significantly improve its sustainability profile.

Greener Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Research into greener alternatives is a major focus. The synthesis of related compounds has been successfully demonstrated using more environmentally benign solvent systems like water-ethanol mixtures or even under solvent-free conditions. researchgate.netajgreenchem.com For instance, the Michael addition of N-heterocycles to chalcones has been achieved using an ionic organic solid as a catalyst in the absence of any solvent. mdpi.com Applying similar principles, the condensation and reduction steps for synthesizing this compound could be optimized to use greener solvents or mechanochemical (ball-milling) techniques, which minimize solvent use altogether.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(3,4-Dimethoxyphenyl)cyclopentanamine, and how do catalyst systems influence yield?

Methodological Answer: Synthesis of structurally related compounds, such as polyacetylenes, often employs rhodium-based catalysts (e.g., [(nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]]) for high-yield polymerization . For cyclopentanamine derivatives, analogous catalysts may facilitate cyclization or coupling reactions. Key variables include solvent polarity, temperature (typically 60–80°C), and substrate-to-catalyst ratios. Optimization should involve iterative testing of these parameters with characterization via NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation . For polymers or derivatives, gel permeation chromatography (GPC) can determine molecular weight distributions, as demonstrated in polyacetylene synthesis (e.g., molecular weights of 13,900–18,400 g/mol) .

Advanced Research Questions

Q. How can molecular weight optimization of polymers derived from this compound analogs be achieved?

Methodological Answer: In polyacetylene synthesis, additives like menthol were shown to increase molecular weight by stabilizing helical conformations during polymerization . For cyclopentanamine-based polymers, similar strategies could involve steric modifiers or temperature gradients to control chain propagation. Kinetic studies using in-situ GPC or rheological measurements may help identify optimal reaction conditions .

Q. What experimental approaches resolve contradictions in solubility profiles of structurally similar dimethoxyphenyl compounds?

Methodological Answer: Discrepancies in solubility (e.g., organic solvent compatibility) may arise from crystallinity differences or substituent positioning. Systematic solubility testing in solvents like THF, DCM, and DMSO, paired with X-ray crystallography or differential scanning calorimetry (DSC), can clarify phase behavior . For example, polyacetylenes with carbamate moieties exhibited enhanced solubility due to disrupted packing .

Q. How can researchers assess the toxicological risks of this compound derivatives in preclinical studies?

Methodological Answer: Toxicological profiling should follow ATSDR/NTP/EPA guidelines, including in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent acute toxicity models) . Metabolite identification via LC-MS/MS and cytochrome P450 inhibition assays are critical for understanding bioactivation pathways. For analogs, cross-reference structurally related compounds (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine) to infer hazards .

Q. What strategies enhance the stability of cyclopentanamine derivatives under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffering agents (phosphate/citrate) can mitigate pH-dependent hydrolysis. For oxidation-prone derivatives, antioxidants like BHT or nitrogen-blanketed storage may be effective .

Methodological Notes

  • Synthesis Optimization : Prioritize catalyst screening (e.g., Rh vs. Pd complexes) and reaction kinetics analysis.
  • Data Contradiction Resolution : Use multivariate analysis (e.g., DOE) to isolate variables affecting solubility or stability.
  • Safety Protocols : Adopt OSHA-compliant handling practices, including fume hood use and PPE, as outlined in safety data sheets for analogs .

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